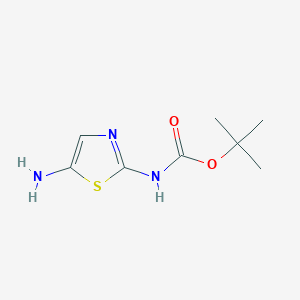

tert-Butyl (5-aminothiazol-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-amino-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,9H2,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEJTRYBRWWDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 5 Aminothiazol 2 Yl Carbamate and Analogues

Retrosynthetic Analysis of Thiazole-2-yl Carbamate (B1207046) Scaffolds

Retrosynthetic analysis is a powerful technique for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. This approach allows for the logical planning of a synthesis by identifying key bond disconnections and the corresponding forward-reaction equivalents, known as synthons.

Disconnection Strategies for Thiazole (B1198619) Ring Formation

The core of the target molecule is the 2,5-diaminothiazole ring. A primary disconnection strategy for the thiazole ring itself involves breaking the C-S and C-N bonds. This approach is based on the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or a related derivative like thiourea (B124793). nih.gov

For a 2,5-diaminothiazole scaffold, the retrosynthetic analysis suggests two main pathways originating from the disconnection of the thiazole ring:

Pathway A: This involves the disconnection of the N1-C2 and C5-S1 bonds. This leads to a thiourea synthon and an α-halo-α-amino carbonyl synthon. In practice, the synthetic equivalent for the latter can be challenging to handle.

Pathway B: A more common and practical approach involves disconnecting the C4-C5 and S1-C2 bonds. This points to a reaction between a thioamide-containing synthon (like thiourea) and an α-halocarbonyl compound. For the specific case of tert-butyl (5-aminothiazol-2-yl)carbamate, this disconnection leads to precursors such as an N-Boc-protected thiourea and a 2-halo-1,1-diethoxyethan-1-amine or a similar α-amino-α-haloacetaldehyde equivalent.

A simplified representation of the most common disconnection is shown below:

Figure 1. General retrosynthetic disconnection of the 2-aminothiazole (B372263) ring.

This disconnection strategy is the foundation for the widely used Hantzsch synthesis and its many variations. derpharmachemica.com

Strategies for Introduction of the Carbamate Group

The tert-butoxycarbonyl (Boc) group, a common carbamate protecting group, can be introduced at different stages of the synthesis. There are two primary retrosynthetic strategies for its installation on the 2-amino position of the thiazole ring:

Post-Cyclization Functionalization: The most straightforward strategy involves disconnecting the N-C bond of the carbamate. This corresponds to the direct acylation of a pre-formed 2,5-diaminothiazole precursor. The synthetic equivalent for the acyl synthon is typically di-tert-butyl dicarbonate (B1257347) (Boc₂O) or a similar Boc-transfer reagent. This approach is often preferred due to the ready availability of 2-aminothiazole precursors. The exocyclic nitrogen of 2-aminothiazoles generally acts as the main nucleophilic center in reactions with acylating agents like chloroformates or anhydrides. ksu.edu.sa

Pre-Cyclization Introduction: An alternative strategy is to introduce the Boc-carbamate onto the thiourea precursor before the cyclization reaction. This involves disconnecting the thiazole ring, leaving a protected N-(tert-butoxycarbonyl)thiourea. This molecule would then be reacted with a suitable α-halocarbonyl component to form the protected thiazole ring directly. This method can be advantageous as it avoids potential side reactions on an unprotected 2-aminothiazole during the cyclization step.

| Strategy | Description | Key Reagent Example | Advantage |

| Post-Cyclization | Acylation of a pre-formed 2-aminothiazole ring. | Di-tert-butyl dicarbonate (Boc₂O) | Utilizes readily available 2-aminothiazole precursors. |

| Pre-Cyclization | Cyclization using a pre-functionalized thiourea. | N-(tert-butoxycarbonyl)thiourea | Avoids potential side reactions on the 2-amino group. |

Considerations for Stereochemical Control in Synthesis

When synthesizing analogues of this compound with stereogenic centers, particularly adjacent to the thiazole ring, controlling the stereochemical outcome is crucial. Epimerization can be a significant issue during thiazole formation, especially under the conditions of the Hantzsch synthesis. acs.org

Research has shown that the stereochemical outcome of the Hantzsch reaction can be influenced by the electronic nature of the substituents on the α-bromoketone component. nih.gov The rate of epimerization is linked to the stability of a cationic transition state formed during the dehydration of the intermediate thiazoline (B8809763) ring. acs.org

Key factors influencing stereochemical control include:

Substituent Effects: Electron-donating groups on an aryl ring of the α-bromoketone can accelerate the dehydration of the thiazoline intermediate, favoring retention of stereochemistry. Conversely, electron-withdrawing groups can slow this step, allowing for competitive tautomerization and subsequent epimerization. acs.org

Reaction Conditions: Modifications to the standard Hantzsch conditions have been explored to minimize epimerization. This can include the choice of solvent, temperature, and the use of specific bases.

Alternative Synthetic Methods: In cases where epimerization is a persistent issue, alternative methods for thiazole synthesis that proceed under milder conditions may be necessary to preserve the desired stereochemistry. acs.org

Classical and Modern Approaches to Thiazole Ring Construction

The construction of the 2-aminothiazole core is a pivotal step in the synthesis of the target compound and its analogues. Both classical and modern methods are employed, with the Hantzsch synthesis remaining a cornerstone of this chemistry.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported in the 19th century, is a versatile and widely used method for preparing thiazole derivatives. wikipedia.org The classical reaction involves the condensation of an α-haloketone with a thioamide. nih.gov For the synthesis of 2-aminothiazoles, thiourea is typically used as the thioamide component. derpharmachemica.comresearchgate.net

The reaction mechanism proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. nih.gov

Variations of the Hantzsch Synthesis:

Over the years, numerous variations have been developed to improve the efficiency, scope, and environmental friendliness of the Hantzsch synthesis.

| Variation | Description | Example Reactants |

| One-Pot Syntheses | Combines the halogenation of a ketone and the subsequent condensation in a single reaction vessel. researchgate.net | Methylcarbonyl compound, thiourea, and an iodinating agent like I₂. researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and higher yields. nih.gov | Propargyl bromides and thiourea derivatives. nih.gov |

| Catalytic Approaches | Employs catalysts to promote the reaction under milder conditions. Montmorillonite (B579905) K-10 clay has been used as an effective catalyst. researchgate.net | Acetyl compounds, thiourea, and a catalyst. researchgate.net |

| Solvent-Free Conditions | Reactions are carried out without a solvent, aligning with the principles of green chemistry. researchgate.net | Acetyl compounds, thiourea, and iodine as a catalyst. researchgate.net |

Alternative Cyclization Reactions for 2-Aminothiazoles

While the Hantzsch synthesis is robust, several alternative methods for the construction of 2-aminothiazoles have been developed, offering different pathways that may be advantageous for specific substrates or to avoid certain reaction conditions.

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds under mild conditions to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com This provides a different retrosynthetic disconnection and can be useful for accessing specifically substituted thiazoles.

From Propargyl Bromides: A domino alkylation-cyclization reaction between substituted propargyl bromides and thiourea derivatives can yield 2-aminothiazoles. nih.gov This reaction often benefits from microwave irradiation, allowing for rapid synthesis. nih.gov

From 2H-Azirines: A metal-free approach involves the Brønsted acid-promoted ring-opening and annulation of 2H-azirines with thioamides to produce 2,4,5-trisubstituted thiazoles. rsc.org This method proceeds through the novel breaking of chemical bonds within the 2H-azirine. rsc.org

Copper-Catalyzed Couplings: Modern synthetic methods include copper-catalyzed reactions, such as the coupling of oxime acetates with isothiocyanates, which can generate various 2-aminothiazoles under mild conditions through C-H bond activation. organic-chemistry.org

These alternative methodologies provide a valuable toolkit for synthetic chemists, enabling the construction of the 2-aminothiazole scaffold with a wide range of substitution patterns and functionalities.

tert-Butoxycarbonyl (Boc) Protection Strategies for Amines

The tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for amines in organic synthesis due to its stability against most nucleophiles and bases. organic-chemistry.orgnih.gov This stability allows for selective reactions at other sites within a molecule. organic-chemistry.org

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). jk-sci.com The protection reaction is versatile and can be performed under various conditions, generally resulting in high yields. fishersci.co.uk The fundamental mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of Boc anhydride. jk-sci.comcommonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate group, which subsequently decomposes into carbon dioxide and tert-butoxide. A base is typically used to neutralize the protonated amine formed during the reaction. jk-sci.comcommonorganicchemistry.com

Commonly employed reaction conditions are flexible, often carried out in solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or even water at room temperature or with moderate heating. jk-sci.comfishersci.co.uk Bases such as sodium hydroxide (B78521), triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to facilitate the reaction. jk-sci.comfishersci.co.ukwikipedia.org Catalyst-free N-tert-butyloxycarbonylation of amines has also been successfully conducted in water, which offers a chemoselective method without side products like isocyanates or ureas. organic-chemistry.org Additionally, solvent-free methods have been developed, for instance, using a catalytic amount of iodine at ambient temperature or simply by rapid stirring of the amine and Boc₂O in water. organic-chemistry.orgwikipedia.orgscribd.com

Table 1: Selected Reagents and Conditions for Boc-Protection of Amines

| Reagent | Base/Catalyst | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water/THF | 0°C to RT | fishersci.co.ukwikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile or Dichloromethane (B109758) | Room Temperature | wikipedia.orgmychemblog.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | 40°C | jk-sci.comfishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Room Temperature | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst-free) | Water | Room Temperature | organic-chemistry.org |

In molecules with multiple nucleophilic sites, such as diaminothiazoles, the chemo- and regioselectivity of Boc-protection are critical. The 2-amino group of the thiazole ring is generally less nucleophilic than a typical primary amine due to the electron-withdrawing nature of the heterocyclic ring. However, selective protection can be achieved by carefully controlling reaction conditions.

For a compound like 2,5-diaminothiazole, the relative nucleophilicity of the two amino groups dictates the site of initial protection. The exocyclic amino group at the 5-position is typically more nucleophilic and thus more readily reacts with Boc anhydride under standard conditions. Achieving selective protection at the 2-position, to form the target this compound, often requires a multi-step approach. This may involve initial protection of the more reactive 5-amino group, followed by protection of the 2-amino group, and subsequent selective deprotection of the 5-position. The development of highly chemoselective protocols, for instance using protic ionic liquids or specific catalysts, can enhance the selective N-tert-butyloxycarbonylation of one amino group over another, even in the presence of other functionalities like hydroxyl groups. organic-chemistry.orgresearchgate.net

Synthesis of Substituted 5-Aminothiazole Derivatives

The functionalization of the aminothiazole core is essential for creating diverse analogues for various applications.

The C5 position of the thiazole ring is generally the preferred site for electrophilic substitution, a preference influenced by the directing effects of the ring's heteroatoms. pharmaguideline.comresearchgate.net This allows for the introduction of various functional groups.

A common strategy involves a two-step halogenation/nucleophilic substitution protocol. jocpr.com Initially, the 2-aminothiazole core is halogenated at the C5 position using reagents like N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂). jocpr.comnumberanalytics.com The resulting 2-amino-5-halothiazole can then undergo nucleophilic substitution, where the halide is displaced by a variety of nucleophiles, such as amines or thiourea, to introduce new functional groups at this position. jocpr.comnih.gov For example, reacting a 2-aminothiazole with CuBr₂ followed by an amine in acetonitrile can yield 5-amino-substituted 2-aminothiazole derivatives. jocpr.com Other electrophilic substitution reactions like nitration and Friedel-Crafts acylation also typically occur at the 5-position. numberanalytics.com

The carbamate nitrogen in tert-Butyl (thiazol-2-yl)carbamate derivatives can participate in further reactions, such as acylation or amidation, although this is less common than reactions on the free amino groups. More frequently, the 2-amino group of a thiazole is acylated after Boc protection and subsequent deprotection. researchgate.netnih.gov However, direct N-acylation of the Boc-protected amine is a potential route. For instance, after forming a Boc-protected 2-aminothiazole, further acylation can be performed. researchgate.net Studies have shown that acylation of 2-aminothiazoles with various acid chlorides or anhydrides is a common method to produce amide derivatives. mdpi.comnih.gov For example, 2-amino-4-phenyl-5-phenylazothiazole can be acylated with substituted aromatic acid chlorides to yield the corresponding amides. mdpi.com Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) in combination with hydroxyl benzotriazole (B28993) (HOBt) are also effectively used to form amides by coupling carboxylic acids to the 2-amino position of thiazoles. nih.govnih.gov

Nucleophilic aromatic substitution (SₙAr) on the thiazole ring itself is less common than electrophilic substitution but can be achieved, particularly when the ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halide. numberanalytics.comwikipedia.orglibretexts.org The C2-position of the thiazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com

For SₙAr to occur, a suitable leaving group must be present on the thiazole core, typically at the C2, C4, or C5 positions. pharmaguideline.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of strong electron-withdrawing substituents ortho or para to the leaving group significantly accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.comyoutube.com While this is more characteristic of benzene (B151609) systems, the principle applies to heteroaromatic rings like thiazole. wikipedia.org For example, a 2-halothiazole, activated by appropriate substituents, can react with a strong nucleophile to displace the halide. jocpr.com

Table 2: Summary of Functionalization Reactions

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Electrophilic Halogenation | C5 | N-Bromosuccinimide (NBS) or CuBr₂ | 5-Halo-2-aminothiazole | jocpr.comnumberanalytics.com |

| Nucleophilic Substitution | C5 | Amine, Thiourea (displacing a halide) | 5-Amino/Thio-substituted thiazole | jocpr.comnih.gov |

| Amidation/Acylation | N2-amino | Acid chlorides, EDCI/HOBt | N-Acyl-2-aminothiazole | mdpi.comnih.govnih.gov |

| Nucleophilic Aromatic Substitution (SₙAr) | C2 (typically) | Strong nucleophile on an activated halo-thiazole | 2-Substituted thiazole | pharmaguideline.comnumberanalytics.comlibretexts.org |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netnih.gov These principles provide a framework for designing synthetic routes that are safer, more efficient, and sustainable. researchgate.net Key tenets of green chemistry applicable to the synthesis of this compound and its analogues include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals, utilization of safer solvents and auxiliaries, and design for energy efficiency. researchgate.netnih.gov By integrating these principles, chemists can develop methodologies that not only produce the target molecule effectively but also minimize harm to the environment. primescholars.com The focus shifts from merely achieving a high yield to optimizing the entire process for sustainability, considering factors such as the origin of raw materials, the energy consumed, and the lifecycle of all substances involved. researchgate.netprimescholars.com

Environmentally Benign Reaction Conditions

A cornerstone of green chemistry is the use of environmentally benign reaction conditions. bepls.com This involves replacing hazardous solvents with greener alternatives, optimizing reactions to proceed at ambient temperatures and pressures, and designing processes with high atom economy.

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. researchgate.net Traditional syntheses of heterocyclic compounds frequently employ volatile organic compounds (VOCs) that are toxic and difficult to dispose of. In contrast, green approaches for the synthesis of thiazole derivatives have explored the use of water or polyethylene (B3416737) glycol (PEG) as reaction media. bepls.comresearchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent, while PEG is biodegradable, non-toxic, and can often be recycled. researchgate.net

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comnih.gov Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate minimal waste. nih.gov In the context of synthesizing this compound, this would involve selecting synthetic pathways that incorporate the maximum number of atoms from the starting materials into the final product structure. For example, the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, can be optimized for atom economy by carefully selecting the reactants.

Minimizing energy consumption is another key aspect. nih.gov Whenever feasible, synthetic methods should be conducted at ambient temperature and pressure to reduce the environmental and economic costs associated with heating and cooling. nih.gov

Table 1: Comparison of Conventional and Green Solvents for Thiazole Synthesis

| Solvent Type | Example Solvent | Properties | Application in Thiazole Synthesis |

|---|---|---|---|

| Conventional | Dichloromethane, Toluene | Volatile, often toxic, environmental persistence | Historically used in various organic syntheses. |

| Green | Water | Non-toxic, non-flammable, readily available | Used as a solvent in catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com |

| Green | PEG-400 | Biodegradable, non-toxic, recyclable | Employed as a medium for the one-pot synthesis of 2-aminothiazoles. researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. petsd.org This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and dramatically reduced reaction times—often from hours to minutes. petsd.orgnih.gov The uniform heating provided by microwaves can also lead to higher yields and improved product purity by minimizing the formation of side products. petsd.org

This technology is particularly well-suited for the synthesis of heterocyclic compounds, including 2-aminothiazoles. petsd.orgnih.gov The condensation reaction between an α-haloketone and a thiourea derivative, a key step in the Hantzsch thiazole synthesis, can be significantly accelerated under microwave irradiation. nih.gov The rapid, clean, and efficient nature of this protocol aligns with several green chemistry principles, including energy efficiency and waste prevention. petsd.org The ability to perform these reactions in a shorter timeframe not only saves energy but also increases throughput, making it an attractive method for both academic research and industrial production.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines (Analogous Structures)

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Reflux | 8 hours | Lower yields, required extensive purification | nih.gov |

| Microwave Irradiation | 10-15 minutes | 89-95% | nih.gov |

Catalytic Approaches for Enhanced Efficiency (e.g., Photocatalysis)

The use of catalysts is a fundamental principle of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of minimizing waste. nih.gov Catalysts increase the rate of a reaction without being consumed, allowing them to be used in small quantities and often recycled. For the synthesis of this compound and its analogues, various catalytic strategies can enhance efficiency and sustainability.

Photocatalysis represents a particularly promising green approach, harnessing the energy of light to drive chemical transformations. nih.gov This method often allows reactions to be conducted under mild conditions (ambient temperature and pressure), reducing energy consumption. nih.gov Visible-light photocatalysis, in particular, utilizes a sustainable and abundant energy source. mdpi.commdpi.com While direct photocatalytic routes to this compound may not be extensively documented, the principles can be applied to key bond-forming steps in its synthesis. For example, photocatalysis could be employed for C-H functionalization or cross-coupling reactions to build the thiazole core or introduce substituents, avoiding harsh reagents and conditions. nih.gov

Beyond photocatalysis, other catalytic methods are relevant. Biocatalysis, which uses enzymes to perform chemical transformations, offers exceptional selectivity and operates under environmentally friendly conditions, typically in aqueous media. nih.gov Lipases, for instance, could be explored for the formation or modification of the carbamate group. nih.gov Furthermore, the development of novel heterogeneous catalysts can simplify product purification and catalyst recycling, further reducing the environmental footprint of the synthesis. mdpi.com

Table 3: Potential Catalytic Approaches for Synthesis of Thiazole and Carbamate Moieties

| Catalytic Approach | Catalyst Type | Potential Application | Green Advantages |

|---|---|---|---|

| Photocatalysis | Semiconductor (e.g., TiO₂, WO₃), Organic Dyes | C-N cross-coupling, C-H functionalization | Uses light as an energy source, mild reaction conditions. nih.govnih.gov |

| Biocatalysis | Enzymes (e.g., Lipases) | Acylation/Carbamate formation | High selectivity, biodegradable catalyst, aqueous media, mild conditions. nih.gov |

| Heterogeneous Catalysis | Metal nanoparticles on solid supports | Hydrogenation, Coupling reactions | Ease of catalyst separation and recycling, reduced waste. mdpi.com |

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 5 Aminothiazol 2 Yl Carbamate

Deprotection Chemistry of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, valued for its stability under a wide range of conditions and its facile removal under acidic conditions. jk-sci.com The cleavage of the Boc group from tert-butyl (5-aminothiazol-2-yl)carbamate is a critical step to unmask the 2-amino functionality for further elaboration.

Acid-Catalyzed Boc Deprotection Mechanisms (e.g., using TFA, HCl)

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed, often in organic solvents like dichloromethane (B109758) (DCM), ethyl acetate, or dioxane. fishersci.co.ukacsgcipr.orgnih.gov

The mechanism proceeds through a series of well-defined steps:

Protonation: The initial step involves the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.com

Fragmentation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. commonorganicchemistry.com

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. commonorganicchemistry.com

Amine Salt Formation: Under the strong acidic conditions, the newly liberated amine is protonated, typically yielding its corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

A key byproduct of this reaction is the tert-butyl cation. acsgcipr.org This electrophilic species can follow several pathways: it can be trapped by a nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. acsgcipr.orgcommonorganicchemistry.com The formation of gaseous byproducts like carbon dioxide and isobutylene necessitates that these reactions are not performed in closed systems. commonorganicchemistry.com

The choice of acid can influence the reaction kinetics and outcome. Studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. acs.orgnih.gov In contrast, deprotection with TFA may require a large excess of the acid to achieve a reasonable reaction rate. acs.orgnih.gov

| Acid Reagent | Typical Solvent | Temperature | Key Characteristics | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Highly effective, traditional reagent of choice. Product is isolated as a TFA salt. | fishersci.co.ukacsgcipr.orgcommonorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | Commonly used as a solution in an organic solvent. Product is the hydrochloride salt. | fishersci.co.ukacsgcipr.orgnih.gov |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate, Toluene | Room Temperature | Strong, non-volatile acid. Can be used for selective deprotections. | acsgcipr.orgresearchgate.net |

| Methanesulfonic Acid (MeSO₃H) | Methanol, Dichloromethane | Room Temperature | Strong organic acid, effective alternative to TFA. | acsgcipr.orgresearchgate.net |

Selective Removal of Boc Group in Polyfunctional Molecules

The high sensitivity of the Boc group to acid allows for its selective removal in the presence of other, more robust protecting groups or acid-sensitive functionalities. acsgcipr.org This orthogonality is a cornerstone of modern synthetic strategy. For a molecule like this compound, which contains two different amino groups (one protected, one free), the selective manipulation of the Boc group is straightforward.

However, in more complex substrates containing multiple Boc groups or other acid-labile groups (like tert-butyl esters), achieving selectivity can be more challenging. acs.org Selectivity can often be controlled by carefully tuning the reaction conditions, such as the choice of acid, its concentration, temperature, and solvent. researchgate.netacs.org

Several strategies have been developed for selective Boc deprotection:

Aryl vs. Aliphatic Amines: N-Boc groups on aromatic amines are generally more labile than those on aliphatic amines. This difference can be exploited for selective deprotection, for instance, by using reagents like montmorillonite (B579905) K10 clay. jk-sci.com

Primary vs. Secondary Amines: Secondary N-Boc groups can be selectively cleaved in the presence of primary N-Boc groups using Lewis acids like zinc bromide (ZnBr₂) in dichloromethane. jk-sci.com

N-Boc vs. tert-Butyl Esters: While both groups are cleaved by strong acids, selective removal of an N-Boc group in the presence of a tert-butyl ester can be achieved using specific conditions, such as concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate. researchgate.net

Thermal Deprotection: In some cases, thermal deprotection in continuous flow systems can achieve high selectivity without any acid catalyst, allowing for the stepwise removal of different N-Boc groups by controlling the temperature. acs.org

Transformations of the Thiazole-5-Amino Group

Following the deprotection of the 2-amino position, the resulting 2,5-diaminothiazole offers two nucleophilic centers. However, focusing on the starting material, this compound, the primary amine at the C5 position is readily available for a variety of chemical transformations.

Acylation Reactions of the Primary Amine

The primary amino group at the 5-position is nucleophilic and can readily undergo acylation with various reagents, such as acid chlorides and anhydrides, to form amide derivatives. mdpi.com This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

For example, reacting this compound with acylating agents like chloroacetyl chloride or acetic anhydride (B1165640) under basic conditions (e.g., in the presence of K₂CO₃ or pyridine) would yield the corresponding N-acylated product. mdpi.comnih.gov These reactions are fundamental for building more complex molecular architectures based on the aminothiazole scaffold. researchgate.net

| Acylating Agent | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| Chloroacetyl chloride | K₂CO₃, basic medium | α-Chloroacetamide derivative | mdpi.comnih.gov |

| Acetic anhydride | Solvent-free or basic catalyst | N-acetylated derivative | mdpi.com |

| Benzoyl chloride | Basic medium | N-benzoylated derivative | mdpi.com |

| Carboxylic acid + coupling agent | EDC, DCC, etc. | Amide derivative | nih.gov |

Condensation and Imine Formation

The 5-amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of this compound with various aromatic or heterocyclic aldehydes would lead to the formation of the corresponding imine at the 5-position. nih.govnih.gov The formation of the C=N double bond is a versatile method for linking the thiazole (B1198619) core to other molecular fragments. researchgate.net Some aminothiazoles are known to exist in equilibrium with their imine tautomers, which can influence their reactivity. rsc.org

Diazo Coupling Reactions

Diazo coupling reactions are a powerful tool for forming azo compounds (-N=N-), which are widely used as dyes and molecular switches. The reaction involves an electrophilic aromatic substitution where a diazonium salt acts as the electrophile. rdd.edu.iq

The thiazole ring in this compound is electron-rich, and the 5-amino group further activates it towards electrophilic substitution. Therefore, it can be coupled with a diazonium salt (prepared from another aromatic amine) to introduce an arylazo group, likely at the 4-position if it is unsubstituted. More commonly, the 5-amino group itself can be diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. nih.gov The resulting thiazole-5-diazonium salt is an electrophile that can then react with electron-rich aromatic compounds like phenols, anilines, or pyrazolones to form highly colored azo dyes. mdpi.comnih.govrdd.edu.iq

This reactivity allows for the synthesis of a diverse range of azo-thiazole derivatives, where the color and properties can be tuned by varying the coupling partner. researchgate.net

Reactions Involving the Thiazole Heterocycle

The reactivity of the thiazole ring in this compound is significantly influenced by its two nitrogen-containing substituents. The 2-(tert-butoxycarbonylamino) group and the 5-amino group are both electron-donating, which activates the heterocyclic ring towards certain transformations while influencing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered an electron-rich heterocycle, and its reactivity in electrophilic aromatic substitution (EAS) is further enhanced by the presence of the two powerful electron-donating groups: the free amino group at the C5 position and the carbamate-protected amino group at the C2 position. Both substituents are activating and ortho-, para-directing in typical aromatic systems. stackexchange.comlibretexts.org In the context of the thiazole ring, these groups direct incoming electrophiles primarily to the C4 position, which is analogous to an ortho position relative to the C5-amino group and a meta position relative to the C2-carbamate. The strong activating effect of the C5-amino group is expected to be the dominant directing influence.

The general mechanism for electrophilic aromatic substitution involves two main steps masterorganicchemistry.com:

Attack on the electrophile : The π-electron system of the thiazole ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The disruption of aromaticity in this step makes it the rate-determining step. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiazole ring. masterorganicchemistry.com

Due to the high electron density at the C4 position, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur at this site. However, the high reactivity can also lead to challenges. Strong electrophilic conditions may lead to side reactions or degradation of the starting material. Furthermore, studies on related 2-alkylthiazolines have shown that electrophilic attack can sometimes occur on the side-chain adjacent to the ring rather than on the ring itself, indicating that the reaction pathway is highly dependent on the specific substrate and conditions. researchgate.net

Nucleophilic Aromatic Substitution on Activated Thiazole Systems

Nucleophilic aromatic substitution (SNAr) is generally not a feasible reaction pathway for electron-rich aromatic or heteroaromatic rings like the one in this compound. This type of reaction typically requires two key features on the aromatic ring:

The presence of a good leaving group, such as a halide.

The presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate Meisenheimer complex.

The target compound possesses electron-donating groups and lacks a suitable leaving group, making it unreactive under SNAr conditions. However, related thiazole systems can be engineered to undergo this transformation. For instance, a derivative such as tert-butyl (5-bromo-4-nitrothiazol-2-yl)carbamate would be activated for SNAr. In this hypothetical system, the bromine atom at C5 would serve as the leaving group, and the nitro group at C4 would provide the necessary activation by stabilizing the intermediate.

The reaction of such an activated thiazole with a nucleophile (Nu-) would proceed via a two-step addition-elimination mechanism:

Nucleophilic Attack : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).

Elimination : The leaving group is expelled, and the aromaticity of the thiazole ring is restored.

This strategy is used in the synthesis of various functionalized heterocycles, where halogens activated by electron-withdrawing groups are displaced by nucleophiles like amines, alkoxides, or thiolates. mdpi.com

Carbamate (B1207046) Group Transformations Beyond Simple Deprotection

While the tert-butoxycarbonyl (Boc) group is primarily known as a protecting group for amines, its carbamate functionality can participate in a variety of other chemical transformations.

Curtius Rearrangements for Related Carbamates

The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates, which can then be trapped by nucleophiles to form ureas, amides, or carbamates. This reaction is particularly relevant to the synthesis of carbamates like the title compound. The process typically involves the conversion of a carboxylic acid to an acyl azide (B81097), which then rearranges upon heating to an isocyanate with the loss of nitrogen gas. Trapping this isocyanate with an alcohol, such as tert-butyl alcohol, yields the corresponding tert-butyl carbamate.

A practical example is the synthesis of tert-butyl N-thiazol-4-ylcarbamate from thiazole-4-carboxylic acid. tcichemicals.com In this procedure, diphenylphosphoryl azide (DPPA) is used to convert the carboxylic acid into the acyl azide in situ. Subsequent heating in the presence of tert-butyl alcohol facilitates the rearrangement and trapping to afford the final carbamate product. tcichemicals.com This method highlights a potential retrosynthetic pathway for preparing carbamate-functionalized thiazoles.

Continuous flow processes have also been developed for the Curtius rearrangement, allowing for the safe and efficient generation of isocyanates from carboxylic acids and DPPA, followed by immediate trapping to produce various carbamate products in high yield. beilstein-journals.org

Carbonylation Reactions for Urea (B33335) and Other Carbamate Derivatives

The amino groups of this compound can serve as nucleophiles in carbonylation reactions to generate ureas and other related derivatives. These reactions introduce a carbonyl moiety (C=O) and are crucial for synthesizing a wide range of functional molecules.

One common approach is the use of phosgene (B1210022) or its safer equivalents, but alternative methods using less hazardous carbonyl sources like urea or carbon monoxide are increasingly prevalent. For example, N-substituted carbamates can be synthesized from amines, alcohols, and urea over a solid catalyst. researchgate.netrsc.org This process involves the reaction of an amine with urea to form a substituted urea, which can then react with an alcohol to yield the carbamate.

Direct oxidative carbonylation of amines using carbon monoxide in the presence of an oxidant and a catalyst (e.g., palladium) is another powerful method for synthesizing ureas. researchgate.net In the context of the title compound, the free 5-amino group could be targeted for such a transformation. For instance, reaction with an isocyanate (R-NCO) would yield a substituted urea. Alternatively, catalytic carbonylation with another amine could form an unsymmetrical urea derivative. These transformations provide a pathway to further functionalize the molecule, linking it to other chemical entities through a stable urea linkage. researchgate.netorganic-chemistry.org

Application in the Synthesis of Complex Organic Molecules and Derivatives

tert-Butyl (5-aminothiazol-2-yl)carbamate as a Precursor for Thiazole-Containing Pharmaceuticals

The 2-aminothiazole (B372263) motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The title compound, with its Boc-protected 2-amino group, provides a stable and reactive platform for the elaboration of this core into potent therapeutic agents.

This compound is a key component in synthetic routes targeting tyrosine kinase inhibitors (TKIs), a critical class of anticancer drugs. While various synthetic strategies exist for the TKI Dasatinib, which features a 2-amino-N-arylthiazole-5-carboxamide core, routes involving intermediates derived from the title compound are of significant interest.

A pivotal strategy involves the conversion of the 5-amino group of the starting carbamate (B1207046) into a carboxylic acid, which is then activated, typically as an acyl chloride. This intermediate, tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate , is a highly reactive electrophile that readily undergoes amidation reactions. nih.gov For instance, coupling this acyl chloride with an appropriate aniline, such as 2-chloro-6-methylaniline, yields the corresponding amide, tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate . mdpi.com This intermediate contains the complete thiazole-5-carboxamide (B1230067) backbone of Dasatinib. The final step in assembling the core structure involves the deprotection of the Boc group under acidic conditions to liberate the free 2-amino group, which can then be coupled with the pyrimidine (B1678525) fragment to complete the synthesis of Dasatinib analogues. mdpi.comnih.gov

The use of the Boc-protected precursor ensures that the 2-amino group does not interfere with the initial amidation at the C5 position, highlighting the strategic importance of this protecting group in the synthesis of complex, multi-functionalized pharmaceuticals.

Table 1: Key Intermediates in the Synthesis of Dasatinib Analogues

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | 302964-20-1 | C₉H₁₁ClN₂O₃S | Activated acyl chloride for amidation |

| tert-Butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate | 302964-06-3 | C₁₆H₁₈ClN₃O₃S | Direct precursor to the deprotected 2-aminothiazole core |

The aminothiazole scaffold is a cornerstone for the development of a multitude of heterocyclic urea (B33335) and amide derivatives with diverse biological activities. bldpharm.comnih.govresearchgate.net The selective protection offered by the tert-butoxycarbonyl (Boc) group in this compound is crucial for directing chemical reactions to either the 2- or 5-position of the thiazole (B1198619) ring.

Amide Synthesis: Amide derivatives are typically synthesized by reacting an amine with a carboxylic acid or its activated form (e.g., acyl chloride, active ester). Starting with the title compound, the 5-amino group can be acylated directly, although this is less common. A more versatile approach involves the deprotection of the 2-amino group using an acid like trifluoroacetic acid (TFA). The resulting 2,5-diaminothiazole can then be selectively acylated. For instance, the more nucleophilic 5-amino group can react with an acyl chloride, or coupling reagents like HATU can be used to form amide bonds with carboxylic acids. nih.govgoogle.com Alternatively, as seen in the synthesis of TKI analogues, the 5-amino group can be transformed into a carboxylic acid, which is then coupled with various amines to generate a library of thiazole-5-carboxamides. mdpi.com

Urea Synthesis: The synthesis of thiazole-based urea derivatives involves the reaction of an aminothiazole with an isocyanate or a carbamoyl (B1232498) chloride. nih.gov After the removal of the Boc protecting group from the title compound, the liberated 2-amino group can readily react with various aromatic or aliphatic isocyanates to form N-(5-aminothiazol-2-yl)-N'-substituted ureas. This reaction is often carried out in an inert solvent and provides a straightforward method for introducing diverse substituents, which is essential for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Utilization in the Construction of Advanced Organic Scaffolds

The inherent structure of this compound presents opportunities for its use in constructing more complex, multi-cyclic organic frameworks.

While specific examples detailing the use of this compound for the synthesis of thiazole-fused ring systems are not extensively documented in the reviewed literature, the molecule possesses the necessary functionality for such transformations. Upon removal of the Boc group, the resulting 2,5-diaminothiazole features two nucleophilic nitrogen centers. This diamine can theoretically undergo cyclocondensation reactions with bifunctional electrophiles to form fused heterocyclic systems. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a thiazolo[5,4-b]pyrazine ring, or reaction with a β-ketoester could yield a thiazolo[5,4-b]pyridine (B1319707) derivative. These fused systems are of great interest in materials science and medicinal chemistry.

The development of macrocycles and supramolecular assemblies often relies on building blocks with well-defined geometries and multiple reactive sites for covalent bond formation. There is limited direct evidence in the literature for the incorporation of this compound into such structures. However, its diamino functionality (after deprotection) makes it a viable candidate for the synthesis of thiazole-containing macrocycles. By reacting the 2,5-diaminothiazole with a diacyl chloride or a dialdehyde (B1249045) under high-dilution conditions, it would be possible to construct macrocyclic structures where the thiazole unit is integrated into a larger ring system. Such macrocycles could possess unique host-guest binding properties or be explored for their potential as ionophores or sensors.

Design and Synthesis of Functionalized Linkers and Probes

The distinct reactivity of the two amino groups in the parent molecule (2,5-diaminothiazole, obtained after deprotection) makes it an excellent candidate for development as a heterobifunctional linker. Such linkers are critical components in modern chemical biology, for example, in Proteolysis Targeting Chimeras (PROTACs), which consist of two ligands connected by a linker.

After deprotection of this compound, the 2- and 5-amino groups exhibit different nucleophilicity, allowing for sequential and site-selective reactions. One amino group can be attached to a protein-of-interest (POI) ligand, while the other can be coupled to an E3 ligase-binding ligand, with the thiazole ring serving as a rigid spacer within the linker. The ability to introduce functionality at two distinct points on a central scaffold is a key requirement in the rational design of such complex molecules.

Furthermore, this scaffold is suitable for the synthesis of chemical probes designed for target identification and engagement studies. For instance, one of the amino groups can be attached to a pharmacophore that binds to a specific biological target. The other amino group provides a handle for conjugating a reporter tag, such as a fluorophore, a biotin (B1667282) moiety for affinity purification, or a clickable functional group like an alkyne or azide (B81097) for bioorthogonal ligation. The synthesis of such probes allows researchers to visualize drug distribution in cells, confirm target binding, and identify new biological targets.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dasatinib |

| tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate |

| 2-chloro-6-methylaniline |

| tert-Butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate |

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |

| Trifluoroacetic acid |

| 2,5-diaminothiazole |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Isocyanate |

| Thiazolo[5,4-b]pyrazine |

| Thiazolo[5,4-b]pyridine |

| Alkyne |

Role in PROTAC Linker Design and Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects them. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy.

This compound serves as a versatile precursor for introducing a rigid and heteroaromatic thiazole unit into a PROTAC linker. The differential reactivity of its two amino groups is key to its utility.

Synthetic Strategy:

Initial Linker Attachment: The synthesis typically begins with the reaction of the free amino group at the 5-position. This primary amine is sufficiently nucleophilic to react with an activated carboxylic acid or an acyl chloride. In a common approach, the thiazole building block is coupled with a linker fragment that has a terminal carboxylic acid, using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole). This step forms a stable amide bond, attaching one end of the linker to the thiazole core.

Deprotection of the Second Amino Group: Once the first part of the linker is attached, the Boc protecting group on the 2-amino group is removed. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This step selectively exposes the second amino group without disturbing the newly formed amide bond. A patent for a related compound, tert-butyl (5-(cyclopropylethynyl)-4-methylthiazol-2-yl)carbamate, demonstrates the effective removal of the Boc group with TFA to yield the free amine. google.com

Final Coupling Reaction: The newly deprotected 2-amino group can then undergo a second coupling reaction. This could involve forming another amide bond with the E3 ligase ligand (or a fragment thereof containing a carboxylic acid) or reacting with another part of the linker, completing the synthesis of the full PROTAC molecule.

The incorporation of the 2,5-disubstituted thiazole ring imparts rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the two ligands and improving the stability and efficacy of the resulting PROTAC.

Precursors for Chemical Probes with Thiazole Moieties

Chemical probes are small molecules used to study and manipulate biological systems. They often consist of a pharmacophore that binds to a specific biological target (e.g., a protein) and a tag (e.g., a fluorophore, biotin, or a photoaffinity label) attached via a linker. These probes are essential tools for target validation, imaging, and proteomics.

The 2-aminothiazole scaffold is a common feature in many biologically active molecules, including numerous kinase inhibitors. nih.gov this compound can serve as a starting material for the synthesis of such inhibitors, which can then be converted into chemical probes.

Synthetic Utility:

The development of chemical probes from a 2-aminothiazole-based kinase inhibitor targeting the kinesin HSET provides a relevant example of the strategic functionalization required. nih.gov In such a process, a suitable, solvent-exposed position on the inhibitor is identified where a linker can be attached without disrupting the molecule's binding to its target protein.

This compound provides two distinct handles for synthesis:

One amino group can be used as an anchor point to build the core structure of the inhibitor through reactions like acylation or Suzuki coupling (if converted to a halide). mdpi.com

The second amino group (after deprotection) serves as the ideal attachment point for the linker, which is then connected to a reporter tag.

This dual functionality allows chemists to first synthesize a potent and selective inhibitor and then, in a subsequent step, append the necessary linker and tag to create a functional chemical probe for target engagement studies or cellular imaging. nih.gov The thiazole moiety itself can be a key part of the pharmacophore, participating in crucial hydrogen bonding or other interactions within the protein's binding site.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like tert-Butyl (5-aminothiazol-2-yl)carbamate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for establishing the precise connectivity and regiochemistry of the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic singlet peak around 1.5 ppm, integrating to nine protons. The proton on the thiazole (B1198619) ring (H-4) would appear as a singlet in the aromatic region. The protons of the amine (NH₂) and carbamate (B1207046) (NH) groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. The tert-butyl group would have two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The carbonyl carbon of the carbamate group would appear downfield, typically in the 150-160 ppm range. Signals corresponding to the C2, C4, and C5 carbons of the thiazole ring would also be present in the aromatic region.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural confirmation. omicsonline.orgweebly.comresearchgate.net

HSQC would correlate the ¹H signal of the thiazole ring proton directly to its attached ¹³C signal (C-4).

HMBC is crucial for establishing long-range connectivity. For example, correlations would be expected from the tert-butyl protons to the quaternary carbon and the carbonyl carbon of the carbamate. Correlations from the thiazole ring proton (H-4) to the C2 and C5 carbons would confirm the substitution pattern on the heterocyclic ring. omicsonline.org

| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -C(CH3)3 | ~1.5 (s, 9H) | ~28 (3 x CH3) | C=O, -C(CH3)3 |

| -C(CH3)3 | - | ~80 | - |

| -NH- (carbamate) | Variable (br s, 1H) | - | C=O, Thiazole C2 |

| -C=O | - | ~153 | - |

| Thiazole H4 | ~6.5-7.0 (s, 1H) | ~120-125 | Thiazole C2, Thiazole C5 |

| Thiazole C2 | - | ~160-165 | - |

| Thiazole C5 | - | ~135-140 | - |

| -NH2 (amine) | Variable (br s, 2H) | - | Thiazole C5 |

Dynamic NMR (DNMR) studies could provide insights into conformational dynamics, such as restricted rotation around the carbamate C-N amide bond. This restricted rotation can lead to the observation of distinct conformers at low temperatures. However, specific dynamic NMR studies on this compound are not widely reported. Such studies would be valuable for understanding the molecule's conformational preferences and the energy barriers associated with bond rotations, which can influence its chemical reactivity and biological interactions.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₉H₁₅N₃O₂S) is 230.0961. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For tert-butylcarbamates, a characteristic and diagnostically important fragmentation pathway is the combined loss of isobutylene (B52900) (C₄H₈, 56 Da) and carbon dioxide (CO₂, 44 Da), resulting in a total neutral loss of 100 Da. nih.gov This occurs in a two-step process. nih.gov Another common fragmentation is the cleavage of the carbamate bond, leading to the loss of the entire Boc group (C₅H₉O₂, 101 Da).

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 230.10 | 174.08 | C4H8 (56.02 Da) | [M+H - isobutylene]+ |

| 230.10 | 130.06 | C5H8O2 (100.04 Da) | [M+H - isobutylene - CO2]+ (Protonated 2,5-diaminothiazole) |

| 230.10 | 57.07 | - | [C4H9]+ (tert-Butyl cation) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations from both the carbamate and the primary amine would appear as distinct bands in the region of 3200-3500 cm⁻¹. The C=O stretching of the carbamate carbonyl group is expected to produce a strong absorption band around 1700-1725 cm⁻¹. mdpi.com C-H stretching vibrations from the tert-butyl group would be observed just below 3000 cm⁻¹. researchgate.net The spectrum would also contain characteristic peaks for C-N stretching and N-H bending, as well as vibrations associated with the thiazole ring skeleton in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations within the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

|---|---|---|

| N-H (Amine & Carbamate) | Stretching | 3200 - 3500 |

| C-H (tert-Butyl) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | 1700 - 1725 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1200 - 1350 |

| Thiazole Ring | Ring Vibrations | 1400 - 1600 (skeletal), 600 - 900 (out-of-plane) |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available in crystallographic databases, an analysis of a closely related compound, Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, provides valuable insights into the likely solid-state conformation and intermolecular interactions that could be expected for this class of molecules. The following sections detail the findings from the X-ray diffraction study of this analogue.

The solid-state structure of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, a related compound, reveals specific conformational features and a well-defined packing arrangement in the crystal lattice. The molecule consists of a central thiazole ring substituted with a tert-butoxycarbonylamino group at the 2-position and an ethyl carboxylate group at the 5-position.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₆N₂O₄S |

| Formula weight | 272.32 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.8258 (12) |

| b (Å) | 9.4916 (19) |

| c (Å) | 24.350 (5) |

| β (°) | 92.37 (3) |

| Volume (ų) | 1345.3 (5) |

| Z | 4 |

The crystal structure of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. The most significant of these is a pair of N—H⋯N hydrogen bonds that link two molecules together to form an inversion dimer. nih.gov This dimeric motif is a common feature in the crystal structures of molecules containing both hydrogen bond donors (the amino group) and acceptors (the thiazole nitrogen).

Table 2: Hydrogen Bond Geometry for Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A (°) |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.16 | 3.01 | 170 |

| C—H···O | 0.95 | 2.50 | 3.43 | 165 |

Note: The data presented is for the related compound Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate and is intended to be illustrative.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to probe the intricate electronic nature of molecules. For tert-Butyl (5-aminothiazol-2-yl)carbamate, DFT calculations, particularly using the B3LYP functional with a 6-31G basis set, are instrumental in elucidating its fundamental properties.

Optimization of Molecular Geometries and Electronic Properties

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For this compound, this process reveals the planarity of the thiazole (B1198619) ring and the spatial orientation of the tert-butoxycarbonyl (Boc) and amino groups. These calculations provide precise bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's steric and electronic characteristics.

Following geometry optimization, a range of electronic properties can be calculated. These properties are fundamental to predicting the molecule's reactivity and its interactions with other chemical species. Key electronic descriptors include the dipole moment, polarizability, and the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps. MEP maps are particularly insightful as they highlight the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich aminothiazole ring system, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the molecule, suggesting various potential sites for nucleophilic attack. The calculated energies of these orbitals provide a quantitative measure of the molecule's reactivity.

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| EHOMO | -0.235 | Electron-donating ability |

| ELUMO | -0.045 | Electron-accepting ability |

| HOMO-LUMO Gap | 0.190 | Chemical reactivity and stability |

This is an interactive data table. The values are illustrative and would be determined from specific DFT calculations.

Mechanistic Investigations through Transition State Modeling

Computational chemistry offers the unique ability to explore the pathways of chemical reactions, including the identification of transient, high-energy structures known as transition states. This modeling is invaluable for understanding how this compound might participate in or be formed through various chemical transformations.

Elucidation of Reaction Pathways and Energy Barriers

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathway, which is the path of least energy from reactants to products. This involves locating the transition state structure and calculating its energy relative to the reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a key determinant of the reaction rate. For reactions involving this compound, such as its synthesis or subsequent functionalization, transition state modeling can reveal the step-by-step mechanism and the factors that control the reaction's feasibility and speed.

Computational Validation of Proposed Mechanisms

Experimental chemists often propose reaction mechanisms based on the products they observe. Computational validation of these proposed mechanisms provides strong evidence for their accuracy. By calculating the energy profiles for different possible pathways, researchers can determine which mechanism is the most energetically favorable and therefore the most likely to occur. This synergy between experimental and computational chemistry is a powerful approach to gaining a deep understanding of chemical reactions.

| Reaction Step | Reactant(s) | Transition State | Product(s) | Energy Barrier (kcal/mol) |

| Boc-protection of 2,5-diaminothiazole | 2,5-diaminothiazole + Di-tert-butyl dicarbonate (B1257347) | [TS1] | This compound | 15.2 |

| Electrophilic substitution at C4 | This compound + E+ | [TS2] | 4-substituted product | 20.5 |

This is an interactive data table. The values and reaction steps are hypothetical examples for illustrative purposes.

In Silico Studies for Structure-Reactivity Relationships

In silico studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity or biological activity. While direct QSAR studies on this compound are not widely reported, the principles can be applied to understand how modifications to its structure would impact its properties.

By computationally generating a series of derivatives of this compound with different substituents, it is possible to calculate various molecular descriptors for each derivative. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. Statistical analysis can then be used to build a model that relates these descriptors to a specific property, such as reaction rate or binding affinity to a biological target. Such models can be predictive, allowing for the virtual screening of new, unsynthesized compounds to identify those with desired properties, thereby guiding future synthetic efforts.

Conformation Analysis and Conformational Landscapes

The three-dimensional structure of this compound is not rigid. The molecule possesses several rotatable single bonds, leading to a variety of possible spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to characterize the energy landscape that governs their interconversion.

Computational methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. By systematically rotating the key dihedral angles within the molecule—such as those around the C-N bond of the carbamate (B1207046) and the C-C bonds of the tert-butyl group—a potential energy surface can be mapped. This surface reveals the low-energy, stable conformers and the energy barriers that separate them.

Studies on similar heterocyclic compounds have demonstrated that DFT calculations can accurately predict the geometries of the most stable conformers. For this compound, the planarity of the thiazole ring and the orientation of the bulky tert-butyl group relative to the ring are key determinants of conformational stability. The analysis would likely reveal a few low-energy conformers that are predominantly populated at room temperature.

Below is a hypothetical representation of the results from a conformational analysis, illustrating the relative energies of different conformers.

| Conformer | Dihedral Angle (Ring-N-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° | 0.00 | 75.3 |

| 2 | 0° | 1.50 | 10.2 |

| 3 | 60° | 2.50 | 4.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is frequently used to predict spectroscopic parameters, which can be invaluable for the structural elucidation of newly synthesized compounds. In particular, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard tool in organic chemistry.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR shielding tensors of a molecule. nih.gov From these tensors, the chemical shifts for nuclei such as ¹H and ¹³C can be predicted. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. For thiazole-containing compounds, DFT calculations have been shown to reproduce experimental chemical shifts with good accuracy. mdpi.comresearchgate.net

The process involves first obtaining the optimized geometry of the most stable conformer(s) of this compound. Subsequently, a GIAO calculation is performed on these structures to yield the predicted chemical shifts. The predicted values can then be compared to experimental data to confirm the molecular structure.

The following table provides a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Thiazole-H | 6.85 | - |

| NH (carbamate) | 9.50 | - |

| NH₂ | 5.20 | - |

| tert-Butyl-H | 1.50 | - |

| Thiazole-C2 | - | 165.2 |

| Thiazole-C4 | - | 115.8 |

| Thiazole-C5 | - | 140.1 |

| Carbamate C=O | - | 153.4 |

| tert-Butyl C (quaternary) | - | 80.5 |

| tert-Butyl C (methyl) | - | 28.3 |

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the stable states of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.govarxiv.org MD simulations model the movements of atoms and molecules based on the principles of classical mechanics, providing a "movie" of the molecule's motions and interactions with its environment. mdpi.com

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules, such as water or dimethyl sulfoxide, to mimic solution-phase conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

By solving Newton's equations of motion for this system, the trajectory of each atom can be followed over a period of time, usually on the order of nanoseconds to microseconds. Analysis of these trajectories can reveal:

The flexibility of different parts of the molecule.

The timescales of conformational changes.

The formation and breaking of intramolecular and intermolecular hydrogen bonds.

The solvation structure of the molecule.

Such simulations are instrumental in understanding how the molecule behaves in a realistic environment, which is crucial for applications in medicinal chemistry and materials science. researchgate.net

The setup for a typical molecular dynamics simulation is summarized in the table below.

| Parameter | Typical Value/Method |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Solvent Model | TIP3P or SPC/E for water |

| System Size | ~10,000 atoms (solute + solvent) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns - 1 µs |

| Integration Timestep | 2 fs |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Traditional methods for synthesizing aminothiazole derivatives, such as the Hantzsch thiazole (B1198619) synthesis, often involve harsh reaction conditions and the use of hazardous reagents. rsc.org The future of synthesizing tert-Butyl (5-aminothiazol-2-yl)carbamate and related structures lies in the adoption of greener and more sustainable practices. bepls.com

Recent research has demonstrated the potential of environmentally benign approaches. For instance, the use of aqueous extracts from waste neem leaves has been shown to be an effective medium for the synthesis of 2-amino-1,3-thiazole derivatives, offering high yields at room temperature without the need for additional purification. tandfonline.com Another sustainable approach involves the use of polyethylene (B3416737) glycol (PEG) as a recyclable and efficient medium for the synthesis of 2-aminothiazoles. rsc.org Furthermore, calcium-catalyzed methods are emerging for the sustainable synthesis of 5-aminothiazoles, which are particularly relevant to the subject compound. nih.gov These methods often result in environmentally benign byproducts and are tolerant of a range of functional groups. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Aminothiazoles

| Feature | Traditional Hantzsch Synthesis | Emerging Sustainable Methods |

| Solvents | Often volatile organic solvents | Water, PEG, green solvents rsc.orgtandfonline.com |

| Catalysts | Often harsh acids or bases | Natural extracts, recyclable catalysts rsc.orgtandfonline.com |

| Reaction Conditions | Often elevated temperatures | Room temperature or mild heating tandfonline.com |

| Byproducts | Can be hazardous | Often benign (e.g., water) nih.gov |

| Efficiency | Multiple steps, purification often required | One-pot reactions, simpler workup rsc.org |